N-(sec-butyl)-2-chloroacetamide
Overview
Description
N-(sec-butyl)-2-chloroacetamide: is an organic compound that features a secondary butyl group attached to the nitrogen atom of a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(sec-butyl)-2-chloroacetamide typically begins with 2-chloroacetyl chloride and sec-butylamine.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.
Procedure: Sec-butylamine is added dropwise to a solution of 2-chloroacetyl chloride in the chosen solvent, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is then washed with water, followed by an aqueous sodium bicarbonate solution to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors with precise temperature and addition controls to ensure consistent product quality. The purification steps may include distillation and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N-(sec-butyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include N-(sec-butyl)-2-alkoxyacetamide, N-(sec-butyl)-2-thioacetamide, or N-(sec-butyl)-2-aminoacetamide.
Hydrolysis: 2-chloroacetic acid and sec-butylamine.
Reduction: Sec-butylamine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(sec-butyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its structural features, it is investigated for potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-chloroacetamide depends on its specific application. In general, the compound can act as an alkylating agent, where the chloroacetamide moiety reacts with nucleophilic sites in biological molecules, potentially leading to modifications in proteins or nucleic acids. This alkylation can disrupt normal cellular functions, which is the basis for its potential antimicrobial or anticancer activities.
Comparison with Similar Compounds
N-(sec-butyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
N-(tert-butyl)-2-chloroacetamide: Contains a tertiary butyl group, which can influence its steric and electronic properties, potentially altering its reactivity and biological activity.
N-(sec-butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: N-(sec-butyl)-2-chloroacetamide is unique due to the presence of the sec-butyl group and the chloroacetamide moiety, which confer specific reactivity and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
N-butan-2-yl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKLKIMNNTVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389711 | |
Record name | N-(sec-butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32322-73-9 | |
Record name | N-(sec-butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32322-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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